molecular formula C12H10ClNO B6331420 3-(Chloromethyl)-2-phenoxypyridine CAS No. 1248103-71-0

3-(Chloromethyl)-2-phenoxypyridine

Cat. No.: B6331420
CAS No.: 1248103-71-0
M. Wt: 219.66 g/mol
InChI Key: HEVICWRHVBARPR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-phenoxypyridine (CAS RN: 1233025-51-8) is a heterocyclic compound featuring a pyridine core substituted with a chloromethyl (-CH2Cl) group at the 3-position and a phenoxy (-OPh) group at the 2-position. Its molecular formula is C16H14ClN3O, with an average molecular weight of 299.758 g/mol and a monoisotopic mass of 299.082540 g/mol .

Properties

IUPAC Name

3-(chloromethyl)-2-phenoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVICWRHVBARPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-phenoxypyridine typically involves the chloromethylation of 2-phenoxypyridine. One common method is the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired chloromethylated product.

Industrial Production Methods

In an industrial setting, the production of 3-(Chloromethyl)-2-phenoxypyridine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction conditions as the laboratory synthesis but is optimized for large-scale production. This includes precise control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-phenoxypyridine involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with target molecules. This reactivity is particularly useful in

Comparison with Similar Compounds

3-(Chloromethyl)pyridine-HCl

This simpler derivative lacks the phenoxy group but shares the chloromethyl-pyridine backbone. It is reported as a potent carcinogen (Level A) with high cytotoxicity (LD50 = 0.0756 mM in BALB/c-3T3 cells) . The absence of the phenoxy substituent likely reduces steric hindrance and increases electrophilicity, contributing to its heightened toxicity compared to 3-(Chloromethyl)-2-phenoxypyridine.

3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine

This compound replaces the chloromethyl group with a chloro (-Cl) substituent and introduces a trifluoromethyl (-CF3) group on the phenoxy ring. The -CF3 group enhances lipophilicity and metabolic stability, which may influence its pharmacokinetic profile compared to 3-(Chloromethyl)-2-phenoxypyridine .

3-(Chloromethyl)-2-methoxypyridine hydrochloride

Here, the phenoxy group is substituted with a methoxy (-OCH3) group.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
3-(Chloromethyl)-2-phenoxypyridine C16H14ClN3O 299.758 -CH2Cl (3), -OPh (2) Not reported
3-(Chloromethyl)pyridine-HCl C6H7Cl2N 164.03 -CH2Cl (3) Not reported
3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine C12H7ClF3NO 273.64 -Cl (3), -OPh-CF3 (2) Not reported
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine derivatives Varies 466–545 -Cl, -NH2, substituted phenyl 268–287

Key Observations :

  • The phenoxy group in 3-(Chloromethyl)-2-phenoxypyridine increases molecular weight and steric bulk compared to simpler chloromethylpyridines .
  • Derivatives with sulfonyl or trifluoromethyl groups (e.g., 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine) exhibit enhanced lipophilicity, which may improve membrane permeability in biological systems .

Cytotoxicity

  • 3-(Chloromethyl)pyridine-HCl demonstrates extreme cytotoxicity (LD50 = 0.0756 mM) and carcinogenicity, attributed to its unhindered electrophilic chloromethyl group .
  • Seco-CI compounds with sulfonyl substituents (e.g., 5-O-methylsulfonyl indole derivatives) show cytotoxic activity comparable to doxorubicin in cancer cell lines (IC50 ~ 1–10 µM) .

Reactivity and Stability

  • The chloromethyl group in 3-(Chloromethyl)-2-phenoxypyridine is susceptible to nucleophilic substitution, similar to 3-(Chloromethyl)-2-methylpyridine•HCl . However, the phenoxy group may stabilize the molecule via resonance, reducing unintended side reactions compared to non-aromatic analogues.

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